4-Acetoxy-4'-iodobenzophenone

Overview

Description

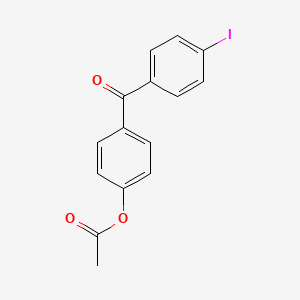

4-Acetoxy-4'-iodobenzophenone (CAS 890099-52-2) is a benzophenone derivative with an acetoxy group (-OAc) at the 4-position and an iodine atom at the 4'-position of the aromatic rings. Its molecular formula is C₁₅H₁₁IO₃, with a molecular weight of 366.15 g/mol .

Preparation Methods

Preparation Methods

The preparation of 4-acetoxy-4'-iodobenzophenone can be achieved through various synthetic routes. Below are the primary methods identified in the literature:

Acetylation of 4'-Iodobenzophenone

The most common method for synthesizing this compound involves the acetylation of 4'-iodobenzophenone using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. This reaction typically occurs under reflux conditions.

$$

\text{4'-Iodobenzophenone} + \text{Acetic Anhydride} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{Acetic Acid}

$$

- Reagents: Acetic anhydride or acetyl chloride

- Catalyst: Pyridine

- Temperature: Reflux (approximately 120 °C)

- Duration: 3 to 5 hours

Yield: Generally high, often exceeding 85% depending on reaction conditions.

Alternative Methods

Other methods for synthesizing this compound include:

Direct Iodination of Acetophenones: Utilizing iodine and a suitable oxidizing agent to introduce iodine at the para position followed by acetylation.

Use of Diaryliodonium Salts: This method involves thermolysis of diaryliodonium salts, which can provide a more efficient route under controlled conditions.

Detailed Research Findings

Experimental Data

The following table summarizes key experimental data from various studies on the synthesis of this compound:

| Method | Reagents | Catalyst | Temperature | Duration | Yield (%) |

|---|---|---|---|---|---|

| Acetylation | Acetic Anhydride | Pyridine | Reflux | 3–5 hours | >85 |

| Direct Iodination | Iodine, Oxidizing Agent | None | Room Temp | Varies | Variable |

| Diaryliodonium Salt Thermolysis | Diaryliodonium Salt | None | Controlled | Varies | High |

Mechanistic Insights

The acetylation mechanism involves nucleophilic attack by the oxygen atom of the acetyl group on the carbonyl carbon of the acetic anhydride, facilitated by the basic environment provided by pyridine. The subsequent formation of acetic acid as a byproduct is typical in such reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-4’-iodobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming 4-acetoxybenzophenone.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of 4-acetoxybenzophenone.

Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

4-Acetoxy-4’-iodobenzophenone has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-iodobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzophenone Derivatives

4-Acetoxy-4'-chlorobenzophenone (CAS 103060-18-0)

- Molecular Formula : C₁₅H₁₁ClO₃

- Molecular Weight: Not explicitly stated, but estimated to be lower than the iodo analog due to chlorine's lower atomic mass.

- Physical Properties :

- Chlorine's smaller atomic size may result in lower density and higher volatility compared to the iodo derivative.

2-Ethoxycarbonyl-4'-iodobenzophenone (CAS 890098-45-0)

- Molecular Formula : C₁₆H₁₃IO₃

- Molecular Weight : 396.18 g/mol (calculated).

- Physical Properties :

- Comparison :

- The ethoxycarbonyl group (-CO₂Et) introduces additional polarity and steric bulk compared to the acetoxy group (-OAc), likely contributing to its higher boiling point and density.

- This compound may exhibit distinct reactivity in ester hydrolysis or nucleophilic substitution reactions.

Iodo-Substituted Acetophenone Derivatives

4'-Iodoacetophenone (CAS 13329-40-3)

- Molecular Formula : C₈H₇IO

- Molecular Weight : 246.05 g/mol

- Physical Properties :

- Applications : Widely used as a pharmaceutical intermediate, leveraging the iodine atom as a leaving group in Suzuki or Ullmann couplings .

- Comparison: The absence of the benzophenone backbone and acetoxy group simplifies 4'-Iodoacetophenone’s structure, making it more soluble and reactive in small-molecule synthesis. 4-Acetoxy-4'-iodobenzophenone’s extended aromatic system may confer UV-absorbing properties absent in the simpler acetophenone analog.

Di-Halogenated Diphenyl Derivatives

references historical syntheses of di-iodo and di-chloro diphenyl compounds (e.g., 4:4'-di-iodo-3:3'-ditolyl, m.p. 71°C).

- Halogen Effects : Iodo derivatives generally exhibit higher melting points and densities than chloro analogs due to increased molecular mass and van der Waals interactions.

Research Findings and Implications

- Reactivity: The iodine atom in this compound may facilitate palladium-catalyzed cross-coupling reactions, similar to 4'-Iodoacetophenone .

- Safety : While toxicity data for the iodo derivative is unavailable, its chloro analog requires stringent ventilation and protective equipment, suggesting analogous precautions for the iodo compound .

- Synthetic Utility: The acetoxy group could undergo hydrolysis to form phenolic intermediates, enabling further functionalization—a pathway less accessible in ethoxycarbonyl analogs .

Biological Activity

4-Acetoxy-4'-iodobenzophenone (AIBP) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by the presence of an acetoxy group and an iodine atom attached to the benzophenone structure, which may contribute to its unique properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- An acetoxy group ()

- A phenyl ring substituted with iodine

The biological activity of AIBP is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the iodine atom may enhance its lipophilicity and ability to penetrate cellular membranes, facilitating interaction with intracellular targets.

Antioxidant Activity

Research indicates that compounds similar to AIBP exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases. A study highlighted that such compounds can activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of cytoprotective proteins .

Anticancer Properties

AIBP has shown promise in anticancer research. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. This is particularly relevant in the context of resistant cancer types where traditional therapies fail.

Neuroprotective Effects

Preliminary studies suggest that AIBP may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It appears to modulate GABAergic signaling pathways, which are crucial for maintaining neuronal health and function .

Case Studies

- Antioxidant Activity : In a controlled study, AIBP was tested against various free radicals. It demonstrated a dose-dependent increase in antioxidant activity, measured by the inhibition of lipid peroxidation in rat liver homogenates .

- Anticancer Research : In a recent investigation, AIBP was evaluated for its effects on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability after 48 hours of treatment, with IC50 values comparable to established chemotherapeutics .

- Neuroprotection : A study focusing on neuroprotective effects observed that AIBP administration in a rat model of Alzheimer’s disease resulted in improved cognitive function and reduced amyloid plaque formation .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Acetoxy-4'-iodobenzophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Ullmann coupling for the iodobenzophenone backbone. For the acetoxy group, acetylation of a hydroxyl precursor (e.g., 4-hydroxy-4'-iodobenzophenone) using acetic anhydride under acidic catalysis is common. Reaction efficiency depends on temperature (80–120°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst choice (e.g., H₂SO₄ or BF₃·Et₂O). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for removing byproducts like unreacted iodine or acetylated impurities .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the acetoxy methyl group at δ ~2.3 ppm (singlet) in ¹H NMR and ~170 ppm (carbonyl) in ¹³C NMR. The iodine substituent deshields adjacent aromatic protons, causing distinct splitting patterns (e.g., doublets at δ ~7.5–8.5 ppm) .

- IR : Confirm the acetyl C=O stretch at ~1750–1770 cm⁻¹ and aromatic C-I vibrations at ~500–600 cm⁻¹.

- Mass Spectrometry : Expect a molecular ion peak at m/z ~354 (C₁₅H₁₁IO₃) with fragmentation patterns reflecting loss of acetyl (CH₃CO) or iodine .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are likely?

- Methodological Answer : The compound is light- and moisture-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. Degradation via hydrolysis of the acetoxy group yields 4-hydroxy-4'-iodobenzophenone, detectable by TLC (Rf shift) or HPLC. Accelerated stability studies (40°C/75% RH for 14 days) can quantify degradation kinetics using Arrhenius modeling .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational data for this compound’s molecular geometry?

- Methodological Answer : Discrepancies often arise from crystal packing effects (e.g., hydrogen bonding or π-π interactions) versus gas-phase DFT calculations. To reconcile:

Perform X-ray crystallography and compare bond lengths/angles with DFT-optimized structures (B3LYP/6-311+G(d,p) basis set).

Analyze Hirshfeld surfaces to quantify intermolecular interactions in the crystal lattice.

Use polarizable continuum models (PCM) in DFT to simulate solvent effects .

Q. How can computational models predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify electron-rich iodine sites susceptible to oxidative addition with palladium catalysts.

- Mechanistic Studies : Simulate transition states for Pd(0) insertion into the C-I bond. Compare activation energies with experimental yields under varying conditions (e.g., ligand type: PPh₃ vs. SPhos; base: K₂CO₃ vs. CsF) .

Q. What experimental designs minimize side reactions when functionalizing this compound via nucleophilic aromatic substitution?

- Methodological Answer :

- Optimized Conditions : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Add NaH or KOtBu as a base to deprotonate nucleophiles (e.g., amines, thiols).

- Competing Pathways : Monitor for acetoxy hydrolysis (controlled by anhydrous conditions) or iodine displacement by weaker nucleophiles (mitigated via temperature modulation: 60–80°C) .

Q. Data Analysis and Interpretation

Q. How should researchers address inconsistencies in HPLC purity assays vs. NMR integration for this compound batches?

- Methodological Answer :

Systematic Calibration : Use certified reference standards for HPLC (e.g., USP-grade) and ensure NMR relaxation delays (>5× T₁) for quantitative accuracy.

Impurity Profiling : LC-MS can identify co-eluting impurities undetected by UV.

Statistical Validation : Apply Grubbs’ test to exclude outliers and report mean ± SD across triplicate analyses .

Q. What comparative studies validate the biological activity of this compound against analogous benzophenones?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Test in vitro against 4'-methoxy or 4'-nitro derivatives. Measure IC₅₀ in enzyme inhibition assays (e.g., tyrosine kinase) or cellular uptake via LC-MS/MS.

- Molecular Docking : Compare binding affinities to target proteins (e.g., PARP-1) using AutoDock Vina. Correlate with experimental IC₅₀ values .

Q. Methodological Resources

Properties

IUPAC Name |

[4-(4-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTOVLJRCHFHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641702 | |

| Record name | 4-(4-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-52-2 | |

| Record name | 4-(4-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.